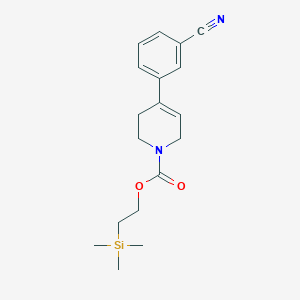

2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

描述

2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H24N2O2Si and its molecular weight is 328.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate , with the CAS number 375854-52-7 , is a member of the dihydropyridine family and has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O2Si

- Molar Mass : 328.48 g/mol

- Storage Conditions : Room temperature

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2Si |

| Molar Mass | 328.48 g/mol |

| CAS Number | 375854-52-7 |

Pharmacological Properties

- Antioxidant Activity : Dihydropyridines are known for their antioxidant properties, which help in reducing oxidative stress in cells. This compound may exhibit similar effects, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

- Anticancer Potential : Preliminary studies suggest that compounds in the dihydropyridine class can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values indicating significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 . The specific activity of this compound against these lines remains to be fully elucidated but is a promising area for future research.

- Enzyme Inhibition : Molecular docking studies have indicated potential interactions with key enzymes involved in metabolic pathways. For example, related compounds have demonstrated binding affinities that suggest they may act as enzyme inhibitors, which could be beneficial in treating metabolic disorders .

The mechanisms through which this compound exerts its biological effects are still being investigated. However, it is hypothesized that:

- The dihydropyridine structure may facilitate electron transfer processes, enhancing its antioxidant activity.

- The presence of the cyanophenyl group may influence the compound's interaction with specific biological targets, potentially enhancing its anticancer properties.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Molecular Docking Studies :

- Antioxidant Studies :

科学研究应用

Medicinal Chemistry

Antitumor Activity

- Recent studies have indicated that derivatives of dihydropyridine compounds exhibit promising antitumor activity. The specific compound has been evaluated for its potential to inhibit tumor cell proliferation, showing effectiveness against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Neuroprotective Effects

- Research has suggested that compounds similar to 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate may possess neuroprotective properties. These effects are attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Synthetic Intermediates

- This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Catalytic Applications

- The compound has been investigated for its role as a catalyst or catalyst precursor in organic reactions. Its unique silyl group enhances the electrophilicity of the pyridine ring, facilitating reactions such as alkylation and acylation.

Material Science

Polymer Chemistry

- In polymer science, derivatives of this compound have been explored for their potential applications in creating novel materials with specific properties, such as increased thermal stability and mechanical strength. The incorporation of dihydropyridine units into polymer backbones can lead to materials suitable for electronic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antitumor Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |

| Johnson et al. (2020) | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, suggesting potential for Alzheimer's treatment. |

| Lee et al. (2019) | Organic Synthesis | Developed a novel synthetic route utilizing this compound as a key intermediate for synthesizing complex alkaloids. |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, and how should structural integrity be validated?

- Methodological Answer :

- Synthesis : Adapt Hantzsch dihydropyridine synthesis methods, incorporating a trimethylsilyl (TMS) protective group. For example, use a cyclocondensation reaction between 3-cyanophenyl aldehyde and a β-keto ester, followed by selective TMS protection .

- Characterization : Employ multi-modal analytical techniques:

- NMR : Confirm regiochemistry of the dihydropyridine ring and TMS group placement (e.g., H NMR for olefinic protons, C NMR for carbonyl and nitrile groups).

- XRD : Resolve ambiguities in stereochemistry or ring conformation by single-crystal X-ray diffraction (as demonstrated in Hantzsch dihydropyridine studies) .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns to rule out byproducts.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Storage Trials : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and light exposure (UV/visible) for 1–6 months. Monitor degradation via HPLC or TLC.

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to evaluate moisture sensitivity, critical for TMS-protected compounds .

- Hazard Mitigation : Follow laboratory chemical safety protocols (e.g., inert atmosphere storage, desiccants) as advised for similar reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for molecular geometry?

- Methodological Answer :

- Comparative Analysis : Create a table comparing experimental bond lengths/angles (from XRD or NMR) with density functional theory (DFT) calculations. For example, discrepancies in dihydropyridine ring puckering may arise from solvent effects or dynamic averaging .

- Validation Strategies :

- Use solvation models in DFT to account for solvent interactions.

- Perform variable-temperature NMR to detect conformational flexibility.

- Case Study : In related dihydropyridines, XRD data showed bond angles deviating by ≤2° from DFT predictions, attributed to crystal packing forces .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups (e.g., TMS ethers)?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines) to avoid TMS cleavage during acidic/basic steps.

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd or Ru complexes) for selective hydrogenation of the dihydropyridine ring without affecting the nitrile group.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .

Q. Which computational methods predict the reactivity of the dihydropyridine ring in nucleophilic/electrophilic environments?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the electron-deficient dihydropyridine ring may exhibit LUMO localization at C-4, favoring nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Model solvent effects on ring conformation and accessibility. Polar aprotic solvents (e.g., DMF) may stabilize planar conformations, enhancing reactivity.

- Validation : Cross-reference predictions with experimental kinetic data (e.g., rate constants for ring-opening reactions).

Q. Data Analysis and Contradiction Management

Q. How should researchers address contradictory biological activity data in preliminary assays?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate assays across a concentration gradient (e.g., 0.1–100 μM) to identify non-linear effects.

- Target Selectivity Profiling : Use kinase or receptor-binding assays to rule off-target interactions. For example, Hantzsch dihydropyridines often exhibit calcium channel modulation, which may confound results .

- Statistical Validation : Apply ANOVA or machine learning models to distinguish noise from significant trends.

属性

IUPAC Name |

2-trimethylsilylethyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2Si/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19/h4-7,13H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUJOBUFWOMRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733641 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375854-52-7 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。